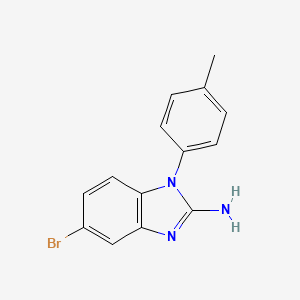

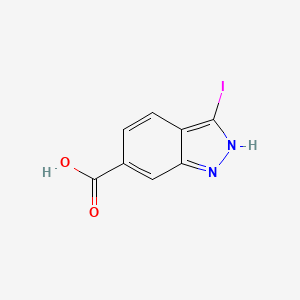

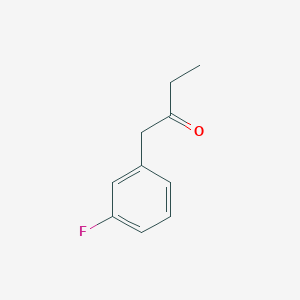

5-bromo-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine

Übersicht

Beschreibung

5-Bromo-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine, also known as 5-bromo-1-methyl-1H-benzodiazol-2-amine or 5-BMBD, is an aromatic heterocyclic compound with a wide range of applications in the pharmaceutical and chemical industries. It is a derivative of the benzodiazole family and has been widely studied for its potential medicinal applications. 5-BMBD has been shown to possess a variety of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been used in the synthesis of a variety of drugs, including anti-cancer agents, antibiotics, and anti-fungal agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

A study by Haining Gu et al. (2009) developed a practical synthesis method for 5,5′-Methylene-bis(benzotriazole), emphasizing environmentally benign processes. This compound serves as an intermediate for various applications, including metal passivators and light-sensitive materials, showcasing the importance of efficient synthesis methods in chemical research.

The chemistry of benzothiazoles, which shares structural similarities with the target compound, is extensively reviewed by M. Boča et al. (2011). The review covers the synthesis, properties, and applications of benzothiazoles, highlighting their versatility in creating complex molecules with significant biological and electrochemical activities.

Applications in Material Science and Pharmacology

Research on the functionalization and applications of quinazolines and pyrimidines for optoelectronic materials, as discussed by G. Lipunova et al. (2018), demonstrates the potential of heterocyclic compounds in developing novel materials for electronic devices and sensors. The incorporation of benzodiazole derivatives into π-extended conjugated systems is valuable for creating innovative optoelectronic materials.

The pharmacological profile of benzothiazepine, which is structurally related to the target compound, is reviewed by N. Dighe et al. (2015). This review highlights the diverse biological activities of benzothiazepine derivatives, including their application as vasodilatory, tranquilizer, antidepressant, and antihypertensive agents, underscoring the significance of heterocyclic compounds in drug discovery and development.

Environmental and Safety Considerations

The occurrence and potential risks of novel brominated flame retardants (NBFRs) in indoor environments are critically reviewed by E. A. Zuiderveen et al. (2020). While the target compound is not a flame retardant, the review underscores the importance of understanding the environmental fate and toxicity of brominated compounds, which could inform safety assessments of related chemicals.

Wirkmechanismus

Target of Action

It is known that similar indazole derivatives have been reported to have a wide range of biological activities, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radio sensitizing properties . These compounds usually act on key molecules and their signal transduction pathways that regulate cell growth and proliferation .

Mode of Action

Similar compounds, such as 7-azaindoles, can inhibit the activity of various proteases, which can lead to anticancer and antiviral effects .

Biochemical Pathways

It is known that similar compounds can act on signal transduction pathways that regulate cell growth and proliferation .

Result of Action

Similar compounds have been reported to inhibit the growth of tumor cells while reducing the effect on normal cells, thus increasing the selectivity to tumors and reducing the toxicity to normal tissues .

Biochemische Analyse

Biochemical Properties

5-bromo-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, potentially inhibiting their activity. This interaction is crucial as proteases are involved in numerous cellular processes, including protein degradation and signal transduction. The compound’s ability to inhibit proteases suggests its potential use in therapeutic applications where protease inhibition is desired .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function. These effects highlight the compound’s potential in research areas focused on cell signaling and gene regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, its interaction with proteases involves binding to their active sites, thereby preventing substrate access and subsequent enzymatic activity . This mechanism of action is crucial for understanding how the compound can be used to modulate biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, although the extent of these effects can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as protease inhibition and modulation of cell signaling pathways. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal cellular processes

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions are essential for understanding how the compound is processed within the body and its potential impact on metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, the compound may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with cytosolic enzymes and proteins.

Eigenschaften

IUPAC Name |

5-bromo-1-(4-methylphenyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3/c1-9-2-5-11(6-3-9)18-13-7-4-10(15)8-12(13)17-14(18)16/h2-8H,1H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLQTDDVAPZBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate](/img/structure/B1439098.png)

![4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1439099.png)

![3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1439114.png)